Ceftetrame
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPUSVIQHBDITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861049 | |
| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Antimicrobial Action of Ceftetrame
Elucidation of Bacterial Cell Wall Synthesis Inhibition
Bacterial cell wall synthesis is a complex process involving multiple steps that occur in the cytoplasm, at the inner membrane, and in the periplasmic space microbenotes.commdpi.commdpi.com. The peptidoglycan layer, a cross-linked polymer of glycan and peptides, provides structural integrity to the bacterial cell wall libretexts.orgmicrobenotes.com. Beta-lactam antibiotics like Ceftetrame inhibit the synthesis of this peptidoglycan layer libretexts.org. This inhibition primarily occurs by preventing the cross-linking of peptidoglycan chains, a process catalyzed by enzymes known as penicillin-binding proteins (PBPs) nih.govlibretexts.org.
Penicillin-Binding Protein (PBP) Affinity and Target Interactions
Penicillin-binding proteins (PBPs) are a group of bacterial enzymes that are essential for the synthesis and remodeling of the bacterial cell wall nih.govdrugbank.comwikipedia.org. They are the primary targets of beta-lactam antibiotics drugbank.comwikipedia.org. This compound exerts its bactericidal activity by strongly binding to specific PBPs located on the inner membrane of the bacterial cell wall nih.govncats.io. The binding of this compound to PBPs inactivates these enzymes, interfering with their role in assembling the bacterial cell wall nih.gov.
Binding Kinetics to Specific PBPs (e.g., PBP3, PBP1A, PBP1Bs)
This compound has demonstrated strong binding affinity to specific PBPs, notably PBP3, PBP1A, and PBP1Bs ncats.io. These PBPs play crucial roles in bacterial cell division and elongation wikipedia.org. Studies on other cephalosporins, such as ceftaroline, have shown varying affinities for different PBPs across bacterial species, with some exhibiting high affinity for PBP2X and PBP3 in Streptococcus pneumoniae, and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov. While specific detailed binding kinetics data for this compound to these individual PBPs (PBP3, PBP1A, PBP1Bs) were not extensively detailed in the search results, its strong binding to these essential PBPs is highlighted as a key aspect of its mechanism of action ncats.io. Cephalosporins, in general, have been observed to preferentially target PBP1a and PBP3 in Pseudomonas aeruginosa nih.gov.
Molecular Interactions at PBP Active Sites
Beta-lactam antibiotics, including cephalosporins like this compound, bind covalently to the active site serine residue of PBPs wikipedia.orgbiorxiv.org. This interaction occurs because beta-lactams structurally resemble the D-Ala-D-Ala portion of the peptidoglycan precursor, the natural substrate of PBPs wikipedia.org. The binding of the beta-lactam ring to the catalytic serine residue forms a stable acyl-enzyme complex, which irreversibly inhibits the transpeptidase activity of the PBP biorxiv.org. This inhibition prevents the cross-linking of peptidoglycan chains, compromising cell wall integrity nih.govbiorxiv.org. The active site of PBPs is characterized by conserved motifs, including a catalytic serine residue, which are crucial for substrate binding and catalysis osti.govnih.gov. The interaction of cephalosporins within the PBP active site involves specific molecular contacts, and variations in amino acid residues lining the active site can influence the specificity and affinity of PBP binding across different enzymes and bacterial species nih.gov. For instance, the fit of the aminothiazole ring, common to many third-generation cephalosporins, into a specific pocket within the PBP3 active site contributes to their affinity for Gram-negative bacteria mdpi.com.
Enzymatic Interactions within the Bacterial Periplasm
The periplasm is the space between the inner cytoplasmic membrane and the outer membrane in Gram-negative bacteria, containing a thin layer of peptidoglycan and various proteins involved in nutrient binding, transport, protein folding, and cell wall synthesis frontiersin.orgwikipedia.org. While the primary interaction of this compound is with PBPs located on the inner membrane but acting in the periplasm, other enzymatic interactions within the periplasm could potentially influence its activity or stability. The periplasm contains enzymes involved in peptidoglycan synthesis, such as transglycosylases and transpeptidases (which are the PBPs) nih.govmdpi.com. It also contains enzymes involved in protein folding and quality control, such as disulfide bond proteins frontiersin.orgwikipedia.org. While the search results specifically emphasize the interaction with PBPs, the periplasmic environment is where the final stages of cell wall synthesis occur and where this compound exerts its inhibitory effect on PBPs. The periplasm is also devoid of ATP, meaning transport systems operating here are often energized by ATP hydrolysis at the inner membrane nih.govbiorxiv.org.
Outer Membrane Permeation Mechanisms in Gram-Negative Bacteria
For this compound to reach its targets (PBPs) located in the periplasm of Gram-negative bacteria, it must first cross the outer membrane. The outer membrane acts as a significant barrier to the entry of many antibiotics gardp.org. Small, hydrophilic molecules like beta-lactam antibiotics typically traverse the outer membrane primarily through protein channels called porins nih.gov.
"Trojan Horse" Transport Strategies (Analogies from other Siderophore Cephalosporins)
While the fundamental mechanism of this compound involves PBP inhibition, some other cephalosporins employ sophisticated strategies to overcome the permeability barriers of bacterial membranes, particularly in Gram-negative bacteria. One such strategy, often referred to as the "Trojan Horse" mechanism, involves conjugating the antibiotic to a siderophore mimic oup.comnih.govnih.govacs.orgacs.orgmdpi.com. This allows the antibiotic to utilize the bacteria's own iron uptake systems for active transport across the outer membrane oup.comwikipedia.orgnih.govdrugbank.commdpi.com.
Bacteria require iron for growth and survival, and in iron-limited environments, they produce and secrete small, high-affinity iron-chelating molecules called siderophores mdpi.comresearchgate.net. These siderophores bind to extracellular ferric iron (Fe³⁺) and the resulting ferric-siderophore complex is then actively transported into the bacterial cell via specific outer membrane transporters, known as TonB-dependent transporters (TBDTs) researchgate.netresearchgate.net. This energy-dependent transport system is powered by the proton motive force from the inner membrane, transduced by the TonB complex researchgate.netresearchgate.net.
Siderophore cephalosporins, such as cefiderocol (B606585), are designed to structurally mimic natural siderophores oup.comnih.govmdpi.com. Cefiderocol, for instance, incorporates a catechol moiety that chelates iron, similar to natural siderophores oup.commdpi.com. By forming a complex with ferric iron, cefiderocol can engage with and be transported by these bacterial iron uptake systems wikipedia.orgnih.govdrugbank.commdpi.com. This "Trojan Horse" approach allows the antibiotic to bypass common resistance mechanisms in Gram-negative bacteria, such as reduced porin permeability and increased efflux pump activity, which can limit the intracellular concentration of many antibiotics oup.comnih.govwikipedia.org.
Upon entry into the periplasmic space, the siderophore cephalosporin (B10832234) dissociates from the iron wikipedia.orgmdpi.com. The antibiotic is then free to reach its target, the PBPs, located in the periplasm and inner membrane, to inhibit cell wall synthesis wikipedia.orgdrugbank.com.
Research findings on siderophore cephalosporins like cefiderocol highlight the effectiveness of this transport strategy against multidrug-resistant Gram-negative bacteria nih.govnih.govnih.gov. Studies have identified specific outer membrane iron transporters involved in the uptake of these compounds, such as CirA and Fiu in E. coli and PiuA in P. aeruginosa oup.comdrugbank.com. Mutations leading to deficiencies in these transporters can result in significantly increased minimum inhibitory concentrations (MICs) for siderophore-conjugated beta-lactams, underscoring the importance of this transport pathway oup.com.
While this compound's primary mechanism involves direct PBP inhibition, the "Trojan Horse" strategy employed by other siderophore cephalosporins provides a compelling analogy for how structural modification to incorporate siderophore mimicry can enhance antibiotic uptake and potentially overcome bacterial resistance mechanisms related to outer membrane permeability. This strategy is a key area of research in developing new antibiotics effective against difficult-to-treat Gram-negative pathogens.
The following table summarizes some key bacterial iron transporters involved in the siderophore-mediated "Trojan Horse" transport based on research into analogous siderophore cephalosporins:
| Transporter Name | Bacterial Species (Examples) | Location in Cell | Role in Transport |
| CirA | Escherichia coli | Outer Membrane | Active transport of ferric-siderophore complex |
| Fiu | Escherichia coli | Outer Membrane | Active transport of ferric-siderophore complex |
| PiuA | Pseudomonas aeruginosa | Outer Membrane | Active transport of ferric-siderophore complex |
| TonB Complex (TonB, ExbB, ExbD) | Gram-negative bacteria | Inner Membrane | Provides energy (proton motive force) for outer membrane transport |
| Periplasmic Binding Protein | Gram-negative bacteria | Periplasmic Space | Binds ferric-siderophore complex for inner membrane transport |
| ABC Transporter | Gram-negative bacteria | Inner Membrane | Active transport of ferric-siderophore complex across inner membrane |
This table illustrates the multi-component nature of the bacterial iron uptake systems that siderophore cephalosporins exploit. researchgate.netresearchgate.net
Antimicrobial Spectrum and Efficacy Studies in Vitro and Preclinical
Broad-Spectrum Activity Analysis
Ceftetrame has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria in in vitro studies. guidetopharmacology.organtibioticdb.comasm.org Comparative studies have shown this compound to be more active than older oral cephalosporins like cephalexin (B21000) against Gram-negative bacteria. nih.govnih.gov
This compound exhibits activity against various Gram-positive pathogens. antibioticdb.com
This compound has shown good activity against streptococcal species. It has been reported to inhibit hemolytic streptococci and Streptococcus pneumoniae at low concentrations (≤ 0.5 micrograms/ml). nih.gov One study indicated that this compound was more active than cephalexin against most streptococcal isolates. nih.gov
Against methicillin-susceptible Staphylococcus aureus (MSSA), this compound has demonstrated activity comparable to that of cephalexin. nih.gov However, some sources suggest limited activity against staphylococci compared to other cephalosporins like cephalexin and cefaclor (B193732). antibioticdb.comnih.gov
This compound is notably active against a range of Gram-negative bacteria. antibioticdb.comnih.govnih.gov
This compound is active against many members of the Enterobacteriaceae family. antibioticdb.com Studies have shown that it inhibits most isolates of Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, Proteus mirabilis, Salmonella species, Shigella species, Citrobacter diversus, and Aeromonas hydrophila, including isolates resistant to ampicillin, cephalexin, and cefaclor, at concentrations typically ≤ 2 micrograms/ml. nih.gov this compound was found to be more active than cephalexin against Gram-negative bacteria, inhibiting most Enterobacteriaceae isolates at concentrations of ≤ 4 micrograms/ml. nih.govnih.gov However, it may be vulnerable to extended-spectrum beta-lactamases (ESBLs). antibioticdb.com A marked inoculum effect has been observed for Enterobacteriaceae carrying certain chromosomally mediated beta-lactamases. nih.gov
Haemophilus influenzae, including ampicillin-resistant strains, are susceptible to this compound, with inhibition reported at concentrations less than 0.25 micrograms/ml. nih.gov
Here are some data tables summarizing in vitro activity:
Table 1: In Vitro Activity of this compound Against Select Bacterial Species (MICs in µg/ml)
| Bacterial Species | MIC Range / MIC90 (Example Data) | Source |
| Hemolytic Streptococci | ≤ 0.5 | nih.gov |
| Streptococcus pneumoniae | ≤ 0.5 | nih.gov |
| Escherichia coli | ≤ 2 | nih.gov |
| Klebsiella pneumoniae | ≤ 2 | nih.gov |
| Proteus mirabilis | ≤ 2 | nih.gov |
| Salmonella species | ≤ 2 | nih.gov |
| Shigella species | ≤ 2 | nih.gov |
| Citrobacter diversus | ≤ 2 | nih.gov |
| Aeromonas hydrophila | ≤ 2 | nih.gov |
| Haemophilus influenzae | < 0.25 | nih.gov |
Table 2: Comparative In Vitro Activity: this compound vs. Cephalexin Against Gram-Negative Bacteria
| Bacterial Family/Group | This compound Activity vs. Cephalexin | Source |
| Enterobacteriaceae | More active | nih.govnih.gov |
Note: This table summarizes comparative findings and does not provide specific MIC values unless readily available and consistently reported across sources.
Detailed research findings indicate that while this compound shows promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, its efficacy can be influenced by factors such as the presence of specific beta-lactamases, particularly for Enterobacteriaceae. antibioticdb.comnih.gov Preclinical studies have also been conducted to evaluate its efficacy in vivo, often using the prodrug form, cefteram (B193863) pivoxil. asm.orgasm.orgresearchgate.net
Efficacy Against Gram-Negative Bacterial Isolates
Neisseria species (Neisseria gonorrhoeae, including Ampicillin-Resistant Isolates)
This compound has shown excellent in vitro activity against Neisseria gonorrhoeae, including isolates that are resistant to ampicillin. nih.govasm.orgresearchgate.net Studies have examined the susceptibility of numerous N. gonorrhoeae strains to this compound. asm.orgresearchgate.net Beta-lactamase production by N. gonorrhoeae does not appear to significantly impact the minimum inhibitory concentrations (MICs) of this compound. asm.orgresearchgate.net While the Mtr phenotype of N. gonorrhoeae can increase the MICs of this compound two- to fourfold, the MICs generally remain within the range of achievable levels in serum. asm.org
Branhamella catarrhalis
Branhamella catarrhalis (now known as Moraxella catarrhalis) is another bacterium against which this compound has shown in vitro activity. nih.gov M. catarrhalis is known for producing beta-lactamases, which can confer resistance to some antibiotics like ampicillin. ecronicon.netsmw.ch Studies have indicated that this compound inhibits Branhamella catarrhalis at low concentrations. nih.gov
Haemophilus ducreyi
This compound has also demonstrated in vitro activity against Haemophilus ducreyi, the causative agent of chancroid. asm.orgasm.org Research involving a number of H. ducreyi strains has shown their susceptibility to this compound. asm.orgresearchgate.net Similar to N. gonorrhoeae, beta-lactamase production by H. ducreyi does not appear to significantly affect the MICs of this compound. asm.org
Comparative In Vitro Efficacy with Other β-Lactam Antibiotics (e.g., Cephalexin, Cefuroxime (B34974), Cefaclor, Cefotaxime)
Comparative studies have evaluated the in vitro activity of this compound against other beta-lactam antibiotics, including first-, second-, and third-generation cephalosporins. nih.govnih.govnih.gov
This compound has been found to be more active than cephalexin against Gram-negative bacteria, inhibiting most isolates of the family Enterobacteriaceae at lower concentrations. nih.govnih.gov Against hemolytic streptococci and Streptococcus pneumoniae, this compound inhibited growth at concentrations of ≤ 0.5 micrograms/ml. nih.gov However, this compound was less active against staphylococci compared to cephalexin and cefaclor. nih.gov
Against Staphylococcus aureus susceptible to methicillin, this compound showed activity comparable to cephalexin. nih.gov
While specific comparative data against all listed antibiotics (Cefuroxime, Cefaclor, Cefotaxime) for all specified organisms (Neisseria species, Branhamella catarrhalis, Haemophilus ducreyi) within the provided search results are limited, the available information indicates that this compound possesses a broad spectrum of activity, particularly against certain Gram-negative bacteria, including those resistant to earlier-generation cephalosporins and ampicillin. nih.govnih.govnih.gov
Interactive Table: Comparative In Vitro Activity (Illustrative based on available data)
| Antibiotic | Organism Group | Activity vs. This compound | Notes |
| Cephalexin | Gram-negative (Enterobacteriaceae) | Less active | This compound more active. nih.govnih.gov |
| Cephalexin | Staphylococci | More active | This compound less active. nih.gov |
| Cefaclor | Staphylococci | More active | This compound less active. nih.gov |
| Cephalexin | Methicillin-susceptible Staphylococcus aureus | Comparable | nih.gov |
Preclinical Efficacy in Non-Human Animal Models of Infection
Animal models play a crucial role in the preclinical evaluation of antimicrobial agents to assess efficacy in a living system before human trials. nih.govtaconic.com These models aim to mimic human infections and help determine optimal drug exposures for therapeutic success. nih.gov
Models of Gonococcal Infections
While the provided search results mention the excellent in vitro activity of this compound against Neisseria gonorrhoeae and suggest that clinical trials are warranted to assess its usefulness in the therapy of gonorrhea, specific details regarding preclinical efficacy studies of this compound in non-human animal models of gonococcal infections were not explicitly found within the provided snippets. asm.org Research often progresses from in vitro studies to animal models to evaluate efficacy in a more complex biological environment. nih.gov
Models of Other Bacterial Infections (General)
Preclinical studies in non-human animal models have been conducted to evaluate the efficacy of this compound against bacterial infections. While specific details for all bacterial infections are not available, studies have used animal models, such as mice, to assess the efficacy of new oral cephalosporins against systemic infections caused by both Gram-negative and Gram-positive bacteria. asm.org The 50% effective doses (ED50) of this compound (referred to as T-2588 in one study) after oral administration against systemic infections in mice were reported to be comparable to those of another compound against Gram-negative bacteria and about one-fourth that compound's efficacy against Staphylococcus aureus Smith. asm.org
Interactive Table: Preclinical Efficacy in Mouse Models (Illustrative based on available data)
| Infection Type | Animal Model | Efficacy Finding (vs. comparator) |
| Systemic (Gram-negative) | Mouse | Comparable efficacy |
| Systemic (Staphylococcus aureus Smith) | Mouse | About one-fourth efficacy |
Minimum Inhibitory Concentration (MIC) Determinations and Interpretive Criteria Research
Minimum Inhibitory Concentration (MIC) is a key in vitro measurement that defines the lowest concentration of an antibiotic required to inhibit the visible growth of a specific bacterial strain nih.govidexx.dk. MIC values are strain-dependent and can vary significantly between different bacterial species and even within the same species idexx.dk. To interpret MIC values and determine if a bacterial strain is susceptible or resistant to an antibiotic, the MIC must be compared with established clinical breakpoints nih.govidexx.dk. These interpretive standards are typically set by organizations such as the Clinical and Laboratory Standards Institute (CLSI) idexx.dk.
Research has been conducted to determine the MICs of this compound against various bacterial isolates and to establish preliminary interpretive criteria for disk diffusion testing. Preliminary interpretive zone criteria for this compound (Ro 19-5247) disk tests were calculated using both 10-µg and 30-µg disks and three potential MIC susceptibility breakpoints nih.govnih.gov. The absolute interpretive agreement between MICs and zone size criteria in these studies ranged from 91.8% to 97.2% nih.gov. Very major errors, defined as false susceptibility by disk diffusion, were observed at rates of ≤1.2% for this compound disk tests nih.gov. Morganella morganii strains appeared to exhibit the highest rates of very major interpretive errors with cefetamet (B193807) disks, another cephalosporin (B10832234) studied alongside this compound in some research nih.govnih.gov.
Studies comparing the in vitro activity of this compound (Ro 19-5247) with other oral cephalosporins like cefetamet (Ro 15-8074), cefaclor, and cefalexin have been performed guidetopharmacology.orgjst.go.jpasm.org. One study examined the in vitro activity of this compound and cefetamet against 7,775 recent clinical isolates nih.gov. Another study investigated the activity of this compound (Ro 19-5247; T-2588) against Neisseria gonorrhoeae and Haemophilus ducreyi, comparing it to ceftriaxone (B1232239), penicillin, spectinomycin, tetracycline, and erythromycin (B1671065) nih.govnih.gov. This compound demonstrated excellent in vitro activity against both N. gonorrhoeae and H. ducreyi, and beta-lactamase production did not significantly affect its MICs against these organisms nih.gov. The Mtr phenotype in N. gonorrhoeae did increase the MICs of this compound two- to fourfold, but the values remained within the range of achievable serum levels nih.gov.
The MICs of cefetamet, the active substance of cefetamet pivoxil, against various clinical isolates were determined in one study using an inoculum size of 106 cells/ml jst.go.jp. While this study primarily focused on cefetamet, it noted that cefetamet's activity against Gram-negative rods (excluding P. aeruginosa) was less potent than that of cefteram (this compound) jst.go.jp.
Preliminary cefteram disk test recommendations from one study suggested interpretive zone sizes similar to those reported by other investigators asm.org. For the 30-µg disk, an interpretive zone size of ≥21 mm corresponded to an MIC of <4 µg/ml asm.org. However, another report cited a zone size of ≥20 mm for the same MIC breakpoint with the 30-µg disk asm.org. The need for lower MIC breakpoints for newer orally administered cephalosporins like this compound, due to potentially compromised serum concentrations, has been suggested, which might necessitate larger interpretive zones with the 30-µg disk or the use of a lower drug content disk asm.org. Final in vitro testing criteria were noted to be contingent upon the results of more extensive clinical and pharmacokinetic studies asm.org.
Data from various in vitro studies contribute to understanding the MIC profile of this compound against different bacterial species.
| Organism Group | Example Organisms | This compound MIC Range (µg/ml) | Notes | Source |
| Gram-positive Bacteria | Streptococcus pyogenes | Lower MICs compared to others | Ten times more active than cefaclor and cefalexin against S. pyogenes. | antibioticdb.com |
| Gram-negative Bacteria | Neisseria gonorrhoeae, Haemophilus ducreyi | Excellent activity | Beta-lactamase production did not significantly affect MICs. nih.gov | nih.govnih.gov |
| Enterobacteriaceae | Escherichia coli, Klebsiella pneumoniae, etc. | Active | Vulnerable to extended-spectrum beta-lactamases (ESBL). antibioticdb.com | antibioticdb.com |
Inoculum Effect Studies on Antimicrobial Activity
The inoculum effect is a microbiological phenomenon where an increase in the bacterial count leads to a reduction in the apparent activity of an antimicrobial agent, often observed as an increase in the MIC frontiersin.orgjwatch.org. This effect has been studied for various antibiotics, particularly beta-lactamases, where a higher inoculum can lead to increased enzyme production and subsequent degradation of the antibiotic jwatch.org.
While the provided search results discuss the inoculum effect in the context of other cephalosporins like cefazolin (B47455) and cefepime, and other antimicrobial agents like polymyxin (B74138) B, direct studies specifically detailing the inoculum effect of this compound were not prominently found within the immediate results frontiersin.orgjwatch.orgnih.govunbosque.edu.co.
Studies on the inoculum effect for other cephalosporins have shown varying degrees of this phenomenon. For instance, a pronounced inoculum effect was observed for cephalexin among clinical isolates of methicillin-susceptible Staphylococcus aureus, while a mild effect was seen for cephalothin, and no inoculum effect was noted for ceftriaxone and cefuroxime in the same study nih.gov. The clinical relevance of in vitro inoculum effect has been a subject of investigation, with some studies suggesting a potential impact on treatment outcomes, particularly in infections with high bacterial loads frontiersin.orgjwatch.orgunbosque.edu.co.
Given that this compound is a beta-lactam antibiotic (cephalosporin), the potential for an inoculum effect exists, particularly with beta-lactamase-producing strains. However, specific data on the magnitude and clinical significance of the inoculum effect for this compound would require dedicated research focused on this compound. The available information indicates that beta-lactamase production did not significantly affect the MICs of this compound against Neisseria gonorrhoeae and Haemophilus ducreyi nih.gov, which might suggest a degree of stability against the beta-lactamases produced by these specific organisms, potentially mitigating an inoculum effect in these cases. However, its vulnerability to extended-spectrum beta-lactamases (ESBLs) in Enterobacteriaceae has been noted antibioticdb.com, suggesting that an inoculum effect could be relevant in infections caused by ESBL-producing strains.
Further research specifically evaluating the inoculum effect of this compound across a broader range of bacterial species, particularly those known to produce various types of beta-lactamases, would be necessary to fully understand this aspect of its antimicrobial activity.
Pharmacokinetics and Biotransformation Pathways Preclinical Research
Preclinical Pharmacokinetic Profiling in Non-Human Animal Models
Pharmacokinetic studies in various animal species, including rats and mice, have provided insights into the absorption, distribution, and excretion characteristics of ceftetrame. drugfuture.comjst.go.jp These studies are crucial for understanding how the drug behaves within a living system. msdvetmanual.com
Absorption Characteristics (Considerations for Prodrug Cefteram (B193863) Pivoxil)
This compound is typically administered orally as its pivaloyloxymethyl ester prodrug, cefteram pivoxil. drugfuture.comnih.govguidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org This prodrug design is utilized to enhance oral bioavailability. Following oral administration, cefteram pivoxil undergoes rapid hydrolysis to release the biologically active form, cefteram (this compound). drugfuture.comnih.govguidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org This hydrolysis is primarily facilitated by esterase enzymes, particularly those located in the intestinal mucosa. jst.go.jp Studies using radiolabeled cefteram pivoxil in rats and mice have indicated that absorption predominantly occurs in the upper intestine. jst.go.jp
Distribution Patterns in Animal Tissues
Once absorbed and converted to the active cefteram, the drug is circulated throughout the body. jst.go.jp Preclinical studies have investigated the tissue distribution of cefteram in animals. drugfuture.com For a related cephalosporin (B10832234) prodrug, good distribution into various tissues, including lung and skin, has been observed in animal models.
Excretion Pathways (e.g., Renal, Biliary)
Studies in rats and mice using orally administered radiolabeled cefteram pivoxil have shown that the majority of the radioactivity is recovered in the feces, with smaller amounts found in urine and bile. jst.go.jp Unabsorbed cefteram pivoxil and a rearranged form undergo hydrolysis in the intestinal tract by esterases, yielding cefteram, which is then partly excreted in the feces. jst.go.jp The absorbed cefteram is circulated systemically and subsequently excreted in the urine. jst.go.jp For cefditoren, another cephalosporin, predominant elimination occurs via the kidneys as the unchanged drug. wikipedia.org
Pharmacokinetic Parameters (e.g., Clearance, Volume of Distribution, Half-Life)
Preclinical studies in animals have aimed to characterize the pharmacokinetic parameters of cefteram. drugfuture.com These parameters, such as clearance, volume of distribution, and half-life, describe the rate and extent of drug disposition in the body. msdvetmanual.com While specific numerical values for this compound in various animal species are not detailed in the provided information, these parameters are typically determined in preclinical studies to understand the drug's behavior. researchgate.netiapchem.org
Interspecies Pharmacokinetic Scaling and Translation from Preclinical Models
Interspecies scaling and translation from preclinical animal models are important aspects of drug development, aiming to predict human pharmacokinetics based on data from animal studies. nih.govplos.orgdovepress.comresearchgate.net Allometric scaling, which involves examining relationships between pharmacokinetic parameters and body weight across different species, is a common method employed for this purpose. nih.govplos.orgdovepress.comresearchgate.net Physiological models also offer a mechanistic approach to extrapolation. nih.gov However, differences in factors such as drug metabolism and transporter activity between species can influence the accuracy of these predictions. nih.govnih.gov Preclinical pharmacokinetic and tissue distribution studies of cefteram in animals contribute to the data used for such translational efforts. drugfuture.com
Preclinical Pharmacokinetic Data Summary (Illustrative Parameters - Based on general cephalosporin knowledge and related compounds where specific this compound data is limited in snippets)
| Parameter | Value (Example/Concept) | Animal Model (Example/Concept) | Source Type |
| Absorption Site | Upper Intestine (for prodrug) | Rats, Mice | Research Study jst.go.jp |
| Hydrolysis Site | Intestinal Mucosa (by esterases) | Inferred from Prodrug Nature | Research Study jst.go.jp |
| Primary Excretion Route | Feces (initial radioactivity), Urine (absorbed drug) | Rats, Mice | Research Study jst.go.jp |
| Elimination Organ | Kidneys (for active drug) | Inferred/Related Compound | Research Study wikipedia.org |
| Tissue Distribution | Good distribution (e.g., lung, skin) | Related Compound/General | Research Study |
| Half-Life | Studied, contributes to PK profile | Animals | Research Study drugfuture.com |
| Clearance | Studied, contributes to PK profile | Animals | Research Study drugfuture.com |
| Volume of Distribution | Studied, contributes to PK profile | Animals | Research Study drugfuture.com |
(Note: Specific numerical values for this compound clearance, volume of distribution, and half-life in animal models were not consistently available across the provided search snippets. The table above summarizes the qualitative findings and types of parameters studied in preclinical pharmacokinetics).
Preclinical Biotransformation and Metabolism Pathways
The biotransformation of cefteram pivoxil is a critical step in its conversion to the active cefteram. As a prodrug, cefteram pivoxil is designed to be hydrolyzed. drugfuture.comnih.govguidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org This hydrolysis, primarily mediated by esterases in the intestinal mucosa, cleaves the pivaloyloxymethyl ester group, releasing cefteram and likely pivalic acid and formaldehyde (B43269). jst.go.jp Studies using radiolabeled cefteram pivoxil in rats and mice have shown that radioactivity from the pivaloyloxymethyl portion is largely recovered in respiratory air, suggesting that the formaldehyde produced is further metabolized, likely to carbon dioxide. jst.go.jp
Prodrug Activation and Enzymatic Ester Cleavage (e.g., in Intestinal Fluid)
Ester prodrugs, such as certain cephalosporins including examples like cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil, are designed to improve oral absorption. scirp.org The activation of these prodrugs often involves the enzymatic cleavage of the ester bond to release the active drug. scirp.orgmdpi.com This hydrolysis is frequently catalyzed by esterase enzymes, which are present in various tissues, including high levels in the intestine. scirp.orgnih.gov Carboxylesterases (CES), particularly hCE1 and hCE2 in humans, are well-known for their role in hydrolyzing ester-containing compounds, mimicking in vivo metabolic processes. scirp.orgnih.govnih.gov Studies on other cephalosporin prodrug esters, like cefetamet (B193807) pivoxil, have investigated their stability and enzymatic hydrolysis in intestinal fluid. researchgate.net This enzymatic cleavage in the intestinal fluid is a critical step for the oral bioavailability of ester prodrugs. researchgate.net While the principle of ester prodrug activation by esterases in intestinal fluid is well-established for this class of compounds, specific detailed data on the enzymatic ester cleavage of this compound in intestinal fluid from preclinical research were not available in the consulted literature.
Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)
Phase I metabolism involves functionalization reactions that introduce or expose polar functional groups on the drug molecule, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. nih.govmdpi.comopenaccessjournals.com These reactions, primarily oxidation, reduction, and hydrolysis, generally result in a small increase in hydrophilicity. nih.govmdpi.com For ester prodrugs like this compound, the initial ester hydrolysis to release the active acid form is considered a Phase I reaction. researchgate.netresearchgate.net Phase I reactions can lead to the formation of metabolites that are either inactive, still active, or even toxic. nih.govresearchgate.netresearchgate.net While the general types of Phase I reactions are well-documented in drug metabolism, specific details regarding oxidation, reduction, or further hydrolysis pathways of this compound beyond the initial prodrug activation were not found in the available preclinical research data.
Cytochrome P450 (CYP) Enzyme Involvement
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins that are the major enzymes responsible for catalyzing oxidative Phase I metabolic reactions for a large proportion of therapeutic drugs. openaccessjournals.comnih.govwuxiapptec.comfrontiersin.org They are primarily located in the liver but are also found in other organs, including the intestine. nih.govnih.gov CYPs exhibit considerable substrate specificity, and different isoforms contribute to the metabolism of various drugs. nih.gov While CYP enzymes are central to the Phase I metabolism of many drugs, specific preclinical data detailing the involvement of particular CYP isoforms in the metabolism of this compound were not identified in the consulted literature.
Other Enzymatic Systems (e.g., Flavin-Containing Monooxygenases, Esterases)
In addition to CYP enzymes, other enzymatic systems contribute to Phase I metabolism. These include Flavin-Containing Monooxygenases (FMOs) and various hydrolases such as esterases. nih.govopenaccessjournals.comdrughunter.com Esterases, as discussed in Section 4.2.1, play a critical role in the hydrolysis of ester prodrugs, activating them into their therapeutic forms. scirp.orgnih.govnih.gov Carboxylesterases are particularly important in the metabolism of drugs containing ester, amide, or thioester bonds. nih.govnih.gov While the general functions of these enzyme systems in drug metabolism are known, specific preclinical data on the involvement of FMOs or other esterases (beyond the general principle of ester prodrug hydrolysis) in the biotransformation of this compound were not available in the retrieved information.
Phase II Metabolic Reactions (e.g., Conjugation)
Phase II metabolism involves conjugation reactions where the drug or its Phase I metabolites are coupled with endogenous hydrophilic molecules such as glucuronic acid, sulfate, glutathione (B108866), amino acids, or acetate. nih.govmsdmanuals.commdpi.comopenaccessjournals.comresearchgate.netresearchgate.netdrughunter.com These synthetic reactions typically result in the formation of larger, more polar, and water-soluble conjugates that are readily excreted from the body, primarily via urine or bile. nih.govmsdmanuals.commdpi.com Common Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione conjugation, catalyzed by specific transferase enzymes. nih.govdrughunter.com While Phase II metabolism is a significant pathway for the elimination of many drugs and their Phase I metabolites, specific preclinical data on the Phase II metabolic reactions of this compound were not found in the available literature.
Identification of Preclinical Metabolites
The identification and characterization of metabolites formed during preclinical studies are essential for understanding a drug's biotransformation pathways and assessing potential safety liabilities. nih.govevotec.comwuxiapptec.comnih.gov Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are commonly employed for metabolite profiling and identification in complex biological samples. researchgate.netwuxiapptec.comcreative-proteomics.com High-resolution mass spectrometry can provide accurate mass data and fragmentation patterns to elucidate metabolite structures. researchgate.netevotec.comcreative-proteomics.com In silico tools can also support metabolite identification by predicting potential metabolic pathways and structures. researchgate.netcreative-proteomics.com Regulatory agencies emphasize comparing drug metabolism in animals and humans and evaluating the safety of metabolites, particularly those with significant exposure. evotec.comwuxiapptec.comnih.gov While the process of preclinical metabolite identification is a standard part of drug development, specific details regarding the identified preclinical metabolites of this compound were not available in the consulted research.
Metabolic Pathway Perturbations in Preclinical Models (e.g., using Metabolomics)
Metabolomics, the high-throughput measurement of metabolites in a biological system, is a powerful tool used in preclinical research to assess the impact of drug exposure on endogenous metabolic pathways and to elucidate mechanisms of toxicity or efficacy. metabolon.combaker.edu.aunih.govnih.gov By providing a snapshot of the metabolic state, metabolomics can reveal perturbations in biochemical pathways induced by a drug. nih.govnih.gov This approach can complement traditional pharmacokinetic and pharmacodynamic studies and aid in understanding a drug's mode of action and potential off-target effects. metabolon.comnih.gov Metabolomics can also help identify early biomarkers of toxicity. nih.gov While metabolomics is increasingly applied in preclinical drug safety assessment and to understand drug-induced metabolic changes, specific preclinical studies utilizing metabolomics to investigate metabolic pathway perturbations induced by this compound were not identified in the available literature.
Resistance Mechanisms and Strategies to Overcome Resistance in Ceftetrame
β-Lactamase-Mediated Resistance
Beta-lactamases are a diverse group of enzymes produced by bacteria that inactivate beta-lactam antibiotics by cleaving the amide bond within the beta-lactam ring. cmpt.cawikipedia.org This enzymatic hydrolysis prevents the antibiotic from binding to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. cmpt.ca Beta-lactamase production is a major mechanism of resistance, particularly in Gram-negative bacteria. cmpt.camsdmanuals.com
Biochemical Analysis of β-Lactamase Hydrolysis and Inhibition
Biochemical analysis of beta-lactamase activity typically involves measuring the hydrolysis of a substrate, such as nitrocefin (B1678963), in the presence of the antibiotic. The degree of inhibition of this hydrolysis by the antibiotic provides insight into its stability against the enzyme. Studies have examined the inhibition of beta-lactamase hydrolysis by ceftetrame. asm.org For instance, this compound has been shown to inhibit the hydrolysis of nitrocefin by the chromosomally mediated beta-lactamase of E. cloacae P99. asm.org
Impact of β-Lactamase Production on Minimum Inhibitory Concentrations
The production of beta-lactamase enzymes by bacteria can significantly impact the Minimum Inhibitory Concentration (MIC) of beta-lactam antibiotics. nih.gov A higher MIC indicates reduced susceptibility of the bacteria to the antibiotic. For this compound, beta-lactamase production did not significantly affect the MICs of these agents in some studies. capes.gov.br However, a marked inoculum effect, where MICs increase with a higher bacterial density, was noted for Enterobacteriaceae producing Richmond-Sykes type 1A chromosomally mediated beta-lactamases. nih.govasm.orgnih.gov This highlights that while this compound may not be hydrolyzed by certain beta-lactamases, the sheer quantity of enzyme produced at high inoculum levels can still compromise its effectiveness.
Here is a conceptual table illustrating the potential impact of different beta-lactamase types on this compound, based on the available information:
| Beta-Lactamase Type | Origin | Hydrolysis of this compound | Impact on MICs | Notes |
| Richmond-Sykes Type 1A | Chromosomal | Not explicitly stated | Marked inoculum effect observed. nih.govasm.orgnih.gov | Suggests reduced effectiveness at high inoculum. |
| E. cloacae P99 | Chromosomal | Inhibited by this compound | Not explicitly stated | This compound acts as an inhibitor. nih.govnih.gov |
| Plasmid-Mediated β-Lactamases (General) | Plasmid | No hydrolysis. nih.govasm.orgnih.gov | Not significantly affected in some studies. capes.gov.br | This compound is stable against these enzymes. |
| Extended-Spectrum β-Lactamases (ESBLs) | Plasmid/Other | Not explicitly stated | Impact requires further specific investigation. | Inference based on plasmid-mediated data. |
Target Modification-Based Resistance
Target modification is a key mechanism by which bacteria develop resistance to beta-lactam antibiotics. This primarily involves alterations to the penicillin-binding proteins (PBPs), which are the essential enzymes involved in bacterial cell wall synthesis that beta-lactams inhibit mdpi.complos.orgnih.gov.
Mutations in the genes encoding PBPs can lead to structural changes in these proteins, resulting in a reduced affinity for beta-lactam antibiotics plos.orgnih.govfrontiersin.org. This reduced affinity means that higher concentrations of the antibiotic are required to inhibit PBP activity effectively, leading to decreased susceptibility or outright resistance plos.orgnih.govnih.gov. For example, studies on ceftriaxone (B1232239) resistance in Neisseria gonorrhoeae have shown that mutations in PBP2 can alter the protein's conformation, favoring a low-affinity drug-binding state mdpi.comnih.gov. These mutations can occur in or around the active site of the PBP, impacting the binding dynamics and the rate of acylation by the antibiotic nih.gov.
Research findings highlight the impact of specific mutations on antibiotic resistance. For instance, in N. gonorrhoeae, mosaic penA alleles, which result from the recombination of DNA segments from commensal Neisseria species, can introduce numerous mutations into PBP2 nih.gov. Specific mutations within these mosaic alleles have been identified as significantly increasing the minimum inhibitory concentrations (MICs) of cephalosporins nih.gov.
Data from studies on PBP mutations and their effect on antibiotic resistance can be illustrated in tables showing the correlation between specific mutations and changes in MIC values for this compound or other cephalosporins. While direct data for this compound and specific PBP mutations were not extensively found in the provided snippets, the general principles of PBP-mediated resistance observed with other cephalosporins are applicable.
| Bacterial Species | PBP Involved | Relevant Mutations/Alterations | Effect on Resistance (General) | Source |
| Neisseria gonorrhoeae | PBP2 | Mosaic penA alleles, specific amino acid substitutions (e.g., A311V, V316P, T483S, N512Y, F504L) | Reduced affinity for cephalosporins, increased MICs | mdpi.comnih.govnih.gov |
| Streptococcus pneumoniae | PBP2b | Mutations throughout the structure, including active site region | Reduced beta-lactam binding, increased resistance | rcsb.org |
| Enterococcus faecium | PBP5 | Low-affinity variant | Intrinsic resistance to cephalosporins | nih.gov |
In some bacteria, the expression of low-affinity PBPs can compensate for the inhibition of the primary, high-affinity targets by the antibiotic nih.gov. For example, Enterococcus faecium exhibits intrinsic resistance to cephalosporins partly due to the expression of a low-affinity PBP5 nih.gov. Structural studies of PBPs from resistant strains can reveal conformational changes or altered dynamics that hinder antibiotic binding rcsb.orgnih.govnih.gov. The flexibility of active site regions in PBPs from drug-resistant strains has been highlighted as a key mechanism for beta-lactam resistance in pneumococci rcsb.org.
Efflux Pump Overexpression and Reduced Uptake
Another significant mechanism of resistance involves the reduction of the intracellular concentration of the antibiotic. This can be achieved through the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell or through changes in outer membrane permeability that reduce antibiotic uptake nih.govrcsb.orgnih.govrcsb.org.
Efflux pumps are membrane-bound proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cytoplasm or periplasm to the external environment microbiologyjournal.orgmdpi.comnih.govnih.gov. Overexpression of these efflux systems can lower the intracellular concentration of this compound below the level required to inhibit its targets, thereby conferring resistance microbiologyjournal.orgnih.gov.
Various types of efflux pumps exist in bacteria, including the Resistance-Nodulation-Division (RND) family, which are particularly important in Gram-negative bacteria and can pump out a broad spectrum of antibiotics, including beta-lactams microbiologyjournal.orgnih.govnih.gov. The AcrAB-TolC efflux pump in Enterobacteriaceae is a well-studied example of an RND system that contributes to multidrug resistance by extruding various antibiotics, including cephalosporins microbiologyjournal.org. Overexpression of AcrAB-TolC can be triggered by mutations in regulatory genes microbiologyjournal.org.
Research indicates that while efflux pump overexpression might initially lead to low-level resistance, it can provide a selective advantage that allows bacteria to survive and acquire additional resistance mechanisms, such as target mutations, eventually leading to high-level clinical resistance mdpi.com.
In Gram-negative bacteria, the outer membrane acts as a barrier that regulates the entry of molecules, including antibiotics, into the cell unf.edu. Porins are channel-forming proteins in the outer membrane that facilitate the diffusion of hydrophilic molecules unf.eduplos.org. Changes in the composition or expression of porins, particularly the loss of specific porin channels, can reduce the uptake of antibiotics like this compound, contributing to resistance nih.govnih.govnih.govunf.eduplos.org.
Loss of porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, has been correlated with increased MICs for beta-lactam antibiotics nih.govunf.eduplos.org. This mechanism is particularly relevant for hydrophilic antibiotics that rely on porin channels for entry unf.edu. Reduced outer membrane permeability due to porin loss, often in combination with other resistance mechanisms like the production of beta-lactamases or overexpression of efflux pumps, can lead to significant levels of resistance medrxiv.orgresearchgate.net.
Studies have shown that porin loss can also be associated with other changes in bacterial physiology and virulence factors, potentially compensating for any fitness costs associated with reduced permeability nih.gov.
Adaptive Resistance and Biofilm Formation Implications
Adaptive resistance refers to transient, non-heritable resistance mechanisms that are induced by environmental factors, such as exposure to antibiotics mdpi.comfrontiersin.org. Unlike acquired resistance mediated by stable genetic mutations, adaptive resistance is often reversible upon removal of the inducing stimulus frontiersin.org. Biofilm formation is a key adaptive strategy employed by bacteria that significantly contributes to antibiotic tolerance and resistance mdpi.commontana.edumdpi.com.
Biofilms are complex communities of bacteria embedded in a self-produced extracellular polymeric substance (EPS) matrix mdpi.comfrontiersin.org. This matrix acts as a physical barrier that can impede the penetration of antibiotics, reducing their effective concentration within the biofilm mdpi.commontana.edumdpi.com. Furthermore, bacteria within biofilms often exhibit altered metabolic states, including slower growth rates and the presence of persister cells, which are less susceptible to antibiotics that primarily target actively growing bacteria mdpi.commontana.edu.
Biofilm formation can enhance antibiotic tolerance by several mechanisms:
Reduced Penetration: The EPS matrix physically hinders the diffusion of antibiotics into the deeper layers of the biofilm mdpi.commontana.edumdpi.com.
Altered Microenvironment: Gradients of nutrients and oxygen within the biofilm can lead to physiological changes, such as slower growth, which affects the efficacy of many antibiotics mdpi.commontana.edu.
Adaptive Stress Responses: Bacteria in biofilms can activate stress response pathways that increase their tolerance to various insults, including antibiotics mdpi.commontana.edu.
Persister Cells: Biofilms harbor a subpopulation of dormant or slowly growing persister cells that are highly tolerant to killing by antibiotics mdpi.commontana.edu.
While biofilm-associated resistance is often described as tolerance or adaptive resistance, the protective environment of the biofilm can also provide a niche for the selection and emergence of genetically encoded resistance mechanisms, such as mutations in PBP genes or the acquisition of resistance plasmids montana.edumdpi.com. Therefore, biofilm formation has significant implications for the development and persistence of resistance to antibiotics like this compound in chronic infections.
| Mechanism | Description | Contribution to Resistance (General) | Source |
| Reduced Antibiotic Penetration into Biofilm | The EPS matrix and cell density limit the diffusion of antibiotics. | Decreased effective antibiotic concentration within the biofilm. | mdpi.commontana.edumdpi.com |
| Altered Metabolic State in Biofilm | Slower growth rates and dormant persister cells are less susceptible to many antibiotics. | Reduced killing of bacterial cells within the biofilm. | mdpi.commontana.edu |
| Adaptive Stress Responses | Activation of pathways that increase tolerance to environmental stresses, including antibiotics. | Enhanced survival under antibiotic pressure. | mdpi.commontana.edu |
| Selection of Genetic Resistance within Biofilm | The protective environment allows for the survival and proliferation of spontaneous resistant mutants. | Emergence and enrichment of genetically resistant subpopulations. | montana.edumdpi.com |
Strategies to Counteract Resistance
Strategies to overcome resistance to beta-lactam antibiotics like this compound primarily focus on protecting the antibiotic from enzymatic degradation or developing modified structures that are inherently more stable to resistance mechanisms. wikipedia.orgfishersci.cainvivochem.comuni.lumims.comwikipedia.org
Co-Administration with β-Lactamase Inhibitors (General Principles)
One of the most successful strategies to combat beta-lactamase-mediated resistance is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor. wikipedia.orgwikipedia.orginvivochem.comuni.luwikipedia.orgmims.com Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, rendering the antibiotic inactive. wikipedia.orgwikipedia.orgoup.comfishersci.ca Beta-lactamase inhibitors are compounds that can bind to and inactivate these bacterial enzymes, thereby protecting the co-administered beta-lactam antibiotic from degradation and restoring its antibacterial activity against resistant strains. mims.comoup.comfishersci.ca
Beta-lactamase inhibitors work through different mechanisms. Some act as suicide inhibitors, forming a stable covalent intermediate with the enzyme that leads to its irreversible inactivation. oup.com Others may bind to the enzyme with high affinity, preventing the beta-lactam antibiotic from accessing the active site. oup.com Clinically used beta-lactamase inhibitors include clavulanic acid, sulbactam, tazobactam, avibactam, relebactam, and vaborbactam, each with varying spectra of inhibition against different classes of beta-lactamases (Ambler classes A, B, C, and D). wikipedia.orgmims.comoup.comfishersci.cawikidata.orgwikipedia.orgmims.com
The co-administration of a beta-lactamase inhibitor with a cephalosporin (B10832234) like this compound aims to extend the spectrum of activity of the cephalosporin to include bacteria that produce susceptible beta-lactamases. While general principles of beta-lactamase inhibitor action apply to cephalosporins, the effectiveness of a specific combination depends on the susceptibility of the bacterial beta-lactamase to the inhibitor and the intrinsic activity of this compound against the target organism.
Research on this compound has indicated its interaction with certain beta-lactamases. A marked inoculum effect was observed for Enterobacteriaceae carrying chromosomally mediated beta-lactamases (Richmond-Sykes type 1A), suggesting that at high bacterial concentrations, the enzyme can overcome the antibiotic. However, plasmid-mediated beta-lactamases did not hydrolyze this compound. nih.gov Furthermore, this compound was found to inhibit the chromosomally mediated beta-lactamase of Enterobacter cloacae strain P99. nih.gov These findings suggest that co-administration with appropriate beta-lactamase inhibitors could potentially enhance this compound's activity against strains producing specific types of beta-lactamases that are capable of hydrolyzing it or are inhibited by this compound itself.
Design of Novel this compound Derivatives with Enhanced Resistance Stability
Another strategy to overcome resistance involves the structural modification of existing beta-lactam antibiotics to create novel derivatives with enhanced stability against enzymatic hydrolysis by beta-lactamases or reduced affinity for efflux pumps. invivochem.comuni.luwikipedia.org This approach focuses on altering the chemical structure of the antibiotic, particularly around the beta-lactam ring or the side chains, to prevent or reduce the ability of bacterial resistance mechanisms to inactivate the drug.
For beta-lactam antibiotics, including cephalosporins like this compound, modifications can aim to:
Increase steric hindrance around the beta-lactam ring to impede the binding and hydrolysis by beta-lactamases.
Introduce functional groups that make the molecule a poor substrate or even an inhibitor of beta-lactamases.
Alter the molecule's properties to reduce its recognition and efflux by bacterial pumps.
Improve binding affinity to essential PBPs, potentially overriding resistance mechanisms that involve altered PBP targets.
While the general principles of designing beta-lactamase-stable derivatives are well-established and have led to the development of later-generation cephalosporins with improved stability against certain beta-lactamases, specific detailed research findings on the design of novel this compound derivatives explicitly aimed at overcoming resistance were not prominently found in the search results. However, this compound itself, as a third-generation cephalosporin, possesses a degree of inherent stability against certain beta-lactamases compared to earlier generations. nih.govontosight.ai The ongoing challenge of evolving bacterial resistance mechanisms necessitates continuous research into novel structural modifications of existing scaffolds like this compound to develop agents with improved resistance profiles against emerging beta-lactamases and other resistance determinants. wikipedia.orgfishersci.cauni.lumims.com
Structure Activity Relationship Sar and Analog Development of Ceftetrame
Principles of Structure-Activity Relationship (SAR) Studies Applied to Ceftetrame
The fundamental principle of SAR studies is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cephalosporins like this compound, SAR studies aim to identify the specific chemical moieties and structural features responsible for its antibacterial action. This involves systematically modifying different parts of the molecule and observing the resulting changes in antimicrobial potency and spectrum. The core of this analysis for this compound revolves around the essential β-lactam ring fused to a dihydrothiazine ring, which is the cornerstone of its mechanism of action: the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Modifications are typically made at the C-7 acylamino side chain and the C-3 substituent, as these positions significantly influence the drug's antibacterial spectrum, β-lactamase stability, and pharmacokinetic properties.
Identification of Key Structural Features for Antimicrobial Activity
The antimicrobial prowess of fourth-generation cephalosporins, and by extension this compound, is attributed to a combination of key structural features that enhance their activity against a broad range of bacteria, including many resistant strains.
The C-7 Acylamino Side Chain: The (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group at the C-7 position is a hallmark of many advanced-generation cephalosporins. The aminothiazole ring enhances affinity for the penicillin-binding proteins of Gram-negative bacteria. The methoxyimino group confers significant stability against many common β-lactamases, enzymes that are a primary mechanism of bacterial resistance.
The C-3 Quaternary Ammonium (B1175870) Substituent: A defining characteristic of fourth-generation cephalosporins is the presence of a positively charged quaternary ammonium group at the C-3 position. This feature is instrumental in facilitating the rapid penetration of the antibiotic across the outer membrane of Gram-negative bacteria. Furthermore, this charged group contributes to the molecule's stability against certain chromosomally mediated β-lactamases. The nature of the substituent on the quaternary nitrogen can be varied to fine-tune the antibacterial spectrum and potency.
Chemical Modifications and Their Impact on Potency and Spectrum
Systematic chemical modifications of the cephalosporin (B10832234) scaffold have been pivotal in the development of agents with improved therapeutic profiles. The impact of these modifications on potency and spectrum is a central theme in the SAR of this class of antibiotics.
| Modification Location | Type of Modification | Impact on Potency and Spectrum |
| C-7 Acylamino Side Chain | Alterations to the oxime moiety | Can affect β-lactamase stability and affinity for PBPs. |
| Replacement of the aminothiazole ring | Generally leads to reduced activity against Gram-negative bacteria. | |
| C-3 Substituent | Variation of the quaternary ammonium group | Influences the balance of activity against Gram-positive and Gram-negative bacteria, as well as pharmacokinetic properties. |
| Linkage of the quaternary ammonium group | Can be attached directly to the C-3 methylene, via a thiomethylene bridge, or an alkenyl bridge, affecting stability and activity. |
For instance, the introduction of different heterocyclic rings as part of the C-3 quaternary ammonium group can modulate the drug's activity against specific pathogens like Pseudomonas aeruginosa. The goal of these modifications is often to create a "zwitterionic" molecule that can effectively traverse the bacterial outer membrane.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues of fourth-generation cephalosporins like this compound are guided by the established SAR principles. The primary objectives are to enhance antibacterial potency, broaden the spectrum of activity to include resistant pathogens, improve stability against evolving β-lactamases, and optimize pharmacokinetic properties.
The synthetic strategies for creating these analogues often involve multi-step processes. A key intermediate is 7-aminocephalosporanic acid (7-ACA), which is derived from the fermentation of Cephalosporium acremonium. The C-7 acylamino side chain is typically introduced through acylation of the 7-amino group. The synthesis of the crucial C-3 quaternary ammonium substituent can be achieved through various chemical routes, including nucleophilic substitution reactions where a leaving group at the C-3' position is displaced by a nitrogen-containing heterocycle.
General Synthetic Scheme for C-3 Quaternary Ammonium Cephalosporin Analogues
Starting Material: A suitable 7-aminocephalosporanic acid derivative.
Acylation at C-7: Introduction of the desired acylamino side chain.
Modification at C-3: Introduction of a leaving group at the C-3' position.
Quaternization: Reaction with a specific nitrogen-containing heterocycle to form the C-3 quaternary ammonium group.
This modular approach allows for the systematic variation of both the C-7 and C-3 substituents to generate a library of analogues for biological evaluation.
Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the SAR by establishing a mathematical relationship between the chemical structure and biological activity. For a series of compounds like this compound analogues, QSAR models correlate physicochemical properties or structural descriptors with their antimicrobial potency (e.g., minimum inhibitory concentration, MIC).
While specific QSAR models for a "this compound series" are not publicly available, QSAR studies on broader sets of cephalosporins have identified key descriptors that influence their antibacterial activity. These descriptors often include:
| Descriptor Type | Examples | Relevance to Cephalosporin Activity |
| Electronic Descriptors | Partial atomic charges, dipole moment | Influence interactions with the active site of penicillin-binding proteins. |
| Steric Descriptors | Molecular volume, surface area | Affect the fit of the molecule within the enzyme's active site and its ability to traverse porin channels. |
| Hydrophobic Descriptors | LogP (partition coefficient) | Impacts membrane permeability and interaction with hydrophobic pockets in the target enzyme. |
| Topological Descriptors | Connectivity indices | Quantify the branching and shape of the molecule, which can be related to its biological activity. |
A hypothetical QSAR model for a series of this compound analogues might take the form of a multiple linear regression equation, such as:
log(1/MIC) = c1Descriptor1 + c2Descriptor2 + ... + constant
Such models, once validated, can be used to predict the activity of newly designed analogues before their synthesis, thereby streamlining the drug discovery process.
Structure-Biodegradability Relationship (SBR) Analysis in Environmental Contexts
The environmental fate of antibiotics is a growing concern, and Structure-Biodegradability Relationship (SBR) analysis is a tool used to predict how a chemical's structure influences its degradation in the environment. For cephalosporins, including this compound, their persistence and potential to contribute to antibiotic resistance in the environment are important considerations.
Studies on the environmental fate of some cephalosporins have shown that both biotic (microbial degradation) and abiotic (hydrolysis, photolysis) processes contribute to their breakdown. The specific substituents on the cephalosporin core can significantly alter their susceptibility to these degradation pathways. For example, more complex and stable side chains may lead to greater persistence in the environment. SBR models for antibiotics are less developed than QSAR models for therapeutic activity, but they are an active area of research aimed at designing more environmentally benign drugs.
Advanced Research Methodologies and Techniques in Ceftetrame Studies
In Vitro Antimicrobial Susceptibility Testing Methodologies
In vitro susceptibility testing is fundamental to assessing the effectiveness of an antimicrobial agent against bacterial pathogens. These methods determine the concentrations of ceftetrame required to inhibit or kill bacteria under laboratory conditions.
Broth Microdilution Assays
Broth microdilution is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antibiotic. scielo.br The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a standard incubation period. This technique involves preparing serial dilutions of this compound in a liquid growth medium in microtiter plates. Standardized bacterial inocula are then added to each well. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound in which no visible growth is observed. This method is widely used for its ability to provide precise MIC values across a range of bacterial species. Studies have utilized broth microdilution to assess the in vitro activity of this compound against various bacterial isolates. asm.orgasm.org
Disk Diffusion Susceptibility Testing
Disk diffusion is a qualitative or semi-quantitative method for assessing bacterial susceptibility to antibiotics. doctorlib.org This method involves placing paper disks impregnated with a known concentration of an antibiotic onto the surface of an agar (B569324) plate inoculated with a standardized suspension of the test bacterium. As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient. If the bacterium is susceptible to the antibiotic, a zone of inhibition, where bacterial growth is prevented, will form around the disk. The diameter of this zone is measured and correlated with established interpretive criteria to categorize the bacterium as susceptible, intermediate, or resistant to the antibiotic. Disk diffusion has been employed to evaluate the in vitro activity of this compound and to establish preliminary interpretive criteria for its use. ncats.ioasm.org
Time-Kill Assays
Time-kill assays are used to determine the rate and extent of bacterial killing by an antimicrobial agent over a defined period. emerypharma.comnih.gov This method involves exposing a standardized bacterial inoculum to various concentrations of this compound in a growth medium. At predetermined time points, aliquots are removed, serially diluted, and plated onto agar to determine the number of viable bacteria (colony-forming units, CFUs). By plotting the log of the CFU count against time, a time-kill curve is generated, illustrating the bactericidal or bacteriostatic activity of this compound at different concentrations. Bactericidal activity is typically defined as a ≥3 log₁₀ reduction in CFU/mL from the initial inoculum over a specified time, such as 24 hours. emerypharma.comfrontiersin.org Time-kill assays provide dynamic information about the interaction between this compound and the target pathogen, which is valuable for understanding its potential clinical efficacy.
Biochemical and Molecular Assays for Mechanism of Action Studies
Understanding the precise biochemical and molecular interactions of this compound with bacterial targets is crucial for elucidating its mechanism of action and identifying potential resistance mechanisms.
PBP Binding Assays
Penicillin-binding proteins (PBPs) are the primary targets of beta-lactam antibiotics like this compound. ncats.ionih.govlibretexts.orgmemory-pharm.comyoutube.comwikipedia.orgnih.gov PBP binding assays are used to determine the affinity of an antibiotic for specific PBPs in bacterial cells. These assays often involve incubating bacterial membranes or cell lysates with a labeled beta-lactam compound (e.g., a fluorescently labeled penicillin or cephalosporin), followed by separation of the PBPs by gel electrophoresis. The binding of the unlabeled antibiotic (this compound, in this case) to the PBPs competes with the binding of the labeled compound, resulting in a decrease in the signal associated with the labeled PBP band on the gel. The concentration of this compound required to inhibit the binding of the labeled compound to a specific PBP by 50% (IC₅₀) is a measure of its affinity for that PBP. Studies have shown that this compound exerts its bactericidal activity by strongly binding to specific PBPs, such as PBP 3, 1A, and 1Bs in certain bacteria. ncats.io A high affinity for essential PBPs involved in cell wall synthesis and bacterial division is indicative of potent antibacterial activity. wikipedia.orgnih.gov
Cell Wall Synthesis Inhibition Assays
Cell wall synthesis inhibition assays directly measure the ability of an antibiotic to interfere with the synthesis of peptidoglycan, the main component of the bacterial cell wall. libretexts.orgmicrobenotes.comnih.gov These assays can involve various techniques, such as measuring the incorporation of radiolabeled peptidoglycan precursors into the cell wall in the presence and absence of this compound. Alternatively, changes in bacterial morphology indicative of impaired cell wall synthesis, such as filamentation or spheroplast formation, can be observed microscopically. libretexts.orgwikipedia.org The principle is that if this compound inhibits cell wall synthesis, the incorporation of precursors will decrease, or the bacteria will exhibit structural abnormalities due to a defective cell wall. While specific details on this compound in this context were not extensively found, beta-lactam antibiotics in general are known to inhibit the transpeptidation and transglycosylation reactions catalyzed by PBPs, thereby blocking the final steps of peptidoglycan assembly. microbenotes.comnih.gov
Enzyme Stability and Hydrolysis Studies (e.g., with β-Lactamases)
Enzyme stability and hydrolysis studies, particularly with β-lactamases, are crucial for evaluating the efficacy of β-lactam antibiotics like this compound against resistant bacterial strains. β-Lactamases are enzymes produced by bacteria that can hydrolyze the β-lactam ring of antibiotics, rendering them inactive. eur.nl
Studies have investigated the interaction of this compound with various β-lactamases. Research comparing this compound (Ro 19-5247) and cefetamet (B193807) (Ro 15-8074), two oral cephalosporins, assessed their β-lactamase stability. nih.gov It was observed that plasmid-mediated β-lactamases did not hydrolyze these compounds. nih.gov However, a notable inoculum effect was reported for Enterobacteriaceae strains possessing the Richmond-Sykes type 1A chromosomally mediated β-lactamases when exposed to this compound. nih.gov Furthermore, this compound demonstrated inhibitory activity against the chromosomally mediated β-lactamase produced by Enterobacter cloacae P99. nih.gov Spectrophotometric assays are commonly employed in these studies to determine the hydrolysis and inhibition profiles of β-lactamases in the presence of antibiotics like this compound. nih.govasm.org
While specific quantitative data tables detailing hydrolysis rates for a wide range of β-lactamases were not extensively available in the provided search results, the findings indicate differential stability of this compound against different classes of β-lactamases, highlighting the importance of considering both plasmid-mediated and chromosomally mediated enzymes in resistance profiling.
Permeability and Membrane Integrity Studies (e.g., Leakage Assays)
Bacterial membrane permeability plays a significant role in the intrinsic resistance of some organisms to antibiotics. The outer membrane of Gram-negative bacteria, for instance, can act as a barrier, limiting the influx of antimicrobial agents. pacific.edu Reduced drug permeation is a known mechanism of bacterial resistance. nih.gov
While the provided information discusses the general importance of permeability as a resistance mechanism, particularly in organisms like Pseudomonas aeruginosa where the outer membrane's low permeability and the action of β-lactamases can synergistically increase resistance, specific studies focusing on this compound's permeability across bacterial membranes or utilizing leakage assays were not detailed in the search results. pacific.edu Permeability studies often involve techniques to assess the rate at which an antibiotic crosses the bacterial cell envelope, and leakage assays can be used to evaluate the impact of an antibiotic on membrane integrity.
Biochemical and Genetic Approaches for Resistance Mechanism Characterization
Characterizing the biochemical and genetic basis of bacterial resistance to antibiotics is fundamental to understanding and combating drug-resistant infections. Resistance mechanisms to β-lactam antibiotics like this compound can involve enzymatic inactivation (e.g., β-lactamases), alterations in target sites (PBPs), reduced permeability, or active efflux. pacific.eduresearchgate.net
Genomic Sequencing for Resistance Gene Identification and Mutation Analysis
Genomic sequencing is a powerful tool for identifying genes associated with antibiotic resistance and analyzing mutations within these genes. By sequencing the genomes of susceptible and resistant bacterial strains, researchers can pinpoint genetic differences that may confer resistance. This includes identifying the presence of acquired resistance genes, such as those encoding β-lactamases, or mutations in chromosomal genes that affect drug targets (like PBPs) or transport systems (porins or efflux pumps). Methodologies such as de novo assembly and single nucleotide polymorphism (SNP) analysis are employed to analyze sequencing data and identify relevant genetic variations. researchgate.netuthsc.edu While these techniques are broadly applied in resistance studies, specific applications of genomic sequencing solely focused on elucidating this compound resistance mechanisms were not explicitly detailed in the provided search snippets.
Transcriptomic Analysis of Gene Expression in Resistant Strains
Transcriptomic analysis allows for the study of gene expression patterns in resistant bacterial strains compared to susceptible ones. By analyzing the transcriptome (the complete set of RNA transcripts), researchers can identify genes that are upregulated or downregulated in resistant bacteria. This can reveal compensatory mechanisms, changes in metabolic pathways, or altered expression of efflux pumps or porins that contribute to resistance. While transcriptomic analysis is a standard technique in microbial resistance research, specific findings related to this compound resistance from such studies were not present in the provided search results.
Molecular Cloning and Transformation Studies
Molecular cloning and transformation studies are valuable for functionally validating putative resistance genes or mutations identified through genomic or transcriptomic analysis. This involves cloning a suspected resistance gene into a susceptible bacterial strain and then transforming the strain with the cloned gene. If the transformed strain exhibits increased resistance to the antibiotic, it provides evidence that the cloned gene is responsible for the resistance phenotype. These techniques can also be used to study the impact of specific mutations on protein function or to construct strains with defined genetic alterations to investigate their effect on antibiotic susceptibility. General applications of cloning in the context of resistance determinants have been mentioned in the literature. researchgate.net However, specific examples involving this compound were not found in the provided snippets.
Biochemical Assays for Enzyme Activity (e.g., β-Lactamases)
Biochemical assays are essential for characterizing the activity of enzymes involved in antibiotic resistance, such as β-lactamases. Spectrophotometric assays, as mentioned earlier, are commonly used to measure the rate of β-lactam hydrolysis by these enzymes and to assess the inhibitory potential of antibiotics or β-lactamase inhibitors. nih.govasm.org These assays can provide quantitative data on enzyme kinetics and the efficiency with which β-lactamases inactivate antibiotics like this compound. nih.govasm.org The activity of other enzymes or proteins involved in resistance, such as modified PBPs or efflux pumps, can also be investigated using various biochemical techniques. ncats.ioresearchgate.net
Advanced Analytical Techniques for Compound and Metabolite Analysis
Analyzing this compound and its related substances, including its active form and metabolites, is crucial for understanding its behavior in various matrices. Several chromatographic and spectroscopic techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing antibiotic concentrations in human body fluids in research settings, particularly for investigating new drugs and quantifying individual components or metabolites in a mixture doctorlib.org. A method has been described for quantifying this compound in human plasma and urine using HPLC nih.govdss.go.thresearchgate.net. This method involves extracting the compounds from plasma or urine using a Bond Elut phenyl column. The methanol (B129727) eluate is then analyzed by HPLC using a Waters Nova-Pak phenyl column and a UV detector set at 225 nm nih.gov. The ratio of peak heights for this compound and an internal standard, such as sodium benzylpenicillin, is used to determine concentrations based on calibration curves nih.gov. This HPLC method has demonstrated a limit of quantitation of 0.48 microgram/ml in plasma with an inter-assay precision (relative standard deviation) of 9.3%, and a limit of quantitation of 19.1 micrograms/ml in urine with an inter-assay precision of 4.9% nih.gov. HPLC procedures are widely used for analyzing β-lactam concentrations in serum and other body fluids doctorlib.org.
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is an analytical tool used to separate and analyze compounds that can be vaporized without decomposition libretexts.org. While HPLC is often the preferred method for water-soluble antibiotics like cephalosporins doctorlib.org, GLC is valuable for analyzing volatile components or compounds that can be converted into a volatile form doctorlib.orglibretexts.org. The general principle of GLC involves extracting the substance, converting it to a volatile form if necessary, separating it on a column in the gaseous phase, and then detecting it doctorlib.orglibretexts.org. Although the provided search results specifically mention GLC in the context of analyzing antibiotic concentrations in general and bacterial metabolic products doctorlib.orgnih.gov, a specific application of GLC solely for the analysis of this compound was not detailed, though this compound is listed as a compound that could potentially be analyzed by GC following appropriate sample preparation phenomenex.co.kr.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique often coupled with chromatography (such as LC-MS) to identify and quantify compounds based on their mass-to-charge ratio nih.govnih.gov. MS provides sensitive and selective detection, especially useful for analyzing complex biological samples nih.gov. While the searches did not yield specific detailed studies on the use of MS solely for this compound analysis, MS is a standard technique for confirming the identity and purity of chemical compounds like cefteram (B193863) lgcstandards.com. LC-MS/MS methods are commonly developed for the therapeutic drug monitoring of antibiotics, offering sensitivity and the ability to concurrently determine drug concentrations nih.gov.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling techniques are increasingly used in pharmaceutical research to understand drug behavior, interactions, and predict properties researchgate.net.
Molecular Docking Studies of this compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a bacterial protein) when bound to form a stable complex nih.govnih.gov. This technique helps in understanding the binding interactions and predicting the affinity between a drug and its biological target nih.govnih.gov. While the search results discuss molecular docking studies for other cephalosporins like cefixime (B193813) and ceftriaxone (B1232239) with targets such as GSK3β and SARS-CoV-2 proteins nih.govnih.gov, specific detailed molecular docking studies focused solely on this compound's interaction with its primary targets, penicillin-binding proteins (PBPs), were not found in the provided results. However, the principle of molecular docking is applicable to studying the interaction of this compound with PBPs to understand the molecular basis of its antibacterial activity. Such studies typically involve preparing the protein and ligand structures, generating possible binding poses, and scoring these poses based on predicted binding affinity nih.gov.
Molecular Dynamics Simulations for Protein-Ligand Binding
Molecular dynamics (MD) simulations are a powerful computational tool used in drug discovery to study the dynamic behavior of proteins and protein-ligand complexes at an atomic level over time researchgate.net. These simulations provide insights into structural changes, conformational dynamics, and binding mechanisms, which are crucial for understanding biological function and aiding drug discovery efforts researchgate.net. MD simulations account for the structural flexibility of both the protein and the ligand, as well as entropic contributions to binding, allowing for a more accurate estimation of binding affinity and the analysis of interaction geometries over time volkamerlab.org.
In the context of protein-ligand binding, MD simulations can determine where a molecule binds to its receptor and how it affects the binding strength of other molecules by altering the protein's structure stanford.edu. They can also be used to refine docked models by considering the inherent flexibility of proteins and protein-ligand interactions researchgate.net. The development of faster algorithms and the use of GPUs have made MD simulations a routinely applied tool in the drug discovery process volkamerlab.org.
While the provided search results discuss the general applications and principles of MD simulations in protein-ligand binding studies researchgate.netvolkamerlab.orgstanford.edumdpi.comcresset-group.com, specific detailed research findings or data tables directly pertaining to molecular dynamics simulations of this compound binding to its target proteins (PBPs) were not found within the provided snippets. MD simulations involve computing the forces acting on each atom using molecular mechanics force fields and updating atomic positions and velocities over discrete time steps stanford.edu. This process allows researchers to observe conformational changes, fluctuations, and binding/unbinding processes volkamerlab.org.
Predictive Modeling for SAR and QSAR Studies
Predictive modeling, particularly through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, is widely used in medicinal chemistry to understand how changes in chemical structure affect biological activity and to predict the activity of new compounds slideshare.netcollaborativedrug.comwikipedia.orgnih.gov. SAR involves analyzing how structural modifications influence biological activity, helping to identify key functional groups responsible for target binding slideshare.netyoutube.com. QSAR goes further by establishing mathematical relationships between a molecule's chemical and geometric characteristics and its biological activity slideshare.net.
QSAR models can be 2D or 3D, incorporating various molecular descriptors that encode structural, electronic, and topological properties slideshare.netnih.gov. These models can be used to predict activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of potential drug candidates, aiding in the prioritization of molecules for synthesis cresset-group.com. Building robust QSAR models requires careful data curation and validation according to principles like those set by the OECD nih.gov.
While the search results provide a general overview of SAR and QSAR methodologies and their applications in drug discovery and predicting biological activity slideshare.netcollaborativedrug.comwikipedia.orgnih.govcresset-group.comnih.govresearchgate.netresearchgate.net, specific detailed research findings or data tables focusing on predictive modeling (SAR/QSAR) studies specifically conducted on this compound were not found within the provided snippets. SAR and QSAR studies typically involve analyzing datasets of compounds with known structures and activities to build models that can predict the activity of unknown compounds based on their structural features collaborativedrug.comnih.gov. Techniques like regression analysis and machine learning methods such as Support Vector Machines (SVM), Random Forest (RF), and Multilayer Perceptron (MLP) are commonly employed in QSAR model development nih.govresearchgate.netyoutube.com.
The analysis of SAR often involves examining activity cliffs, where small structural changes lead to significant changes in activity, to understand critical regions in the SAR landscape cresset-group.com. QSAR models, when robust, can be used to predict the activity of new designs and provide insights into favorable and unfavorable structural features cresset-group.com.
Future Directions in Ceftetrame Research
Exploration of Synergistic Combinations with Other Antimicrobials or Adjuvants
The potential for synergistic interactions between Ceftetrame and other antimicrobial agents or adjuvants represents a significant area of future research. Combining antibiotics can offer several advantages, including broadening the spectrum of activity, minimizing the emergence of resistance, and potentially reducing the required dosage of individual components, thereby potentially lowering toxicity nih.govnih.gov. Research into synergistic drug combinations is a promising strategy to overcome bacterial compensatory mechanisms and improve therapeutic outcomes nih.gov. Studies in other antibiotic classes have demonstrated that synergistic combinations can exhibit greater specificity to particular cellular contexts compared to single agents nih.gov.
Investigating combinations of this compound with other classes of antibiotics, such as aminoglycosides or macrolides, or with non-antibiotic adjuvants like beta-lactamase inhibitors, could yield combinations with enhanced activity against a wider range of pathogens, including those that exhibit reduced susceptibility to this compound alone. The selection of potential combination partners would likely be guided by in vitro studies evaluating synergistic effects against relevant bacterial panels, followed by in vivo assessments in appropriate infection models. Computational methods are also being developed to predict synergistic drug combinations by integrating various biological, chemical, pharmacological, and network knowledge nih.gov.
Investigation of Novel Delivery Systems for Enhanced Preclinical Efficacy
Novel drug delivery systems (NDDS) aim to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, addressing limitations such as poor solubility, inadequate targeting, and insufficient bioavailability mdpi.com. For this compound, exploring NDDS could lead to enhanced preclinical efficacy by improving its delivery to infection sites, sustaining its release over time, or reducing potential degradation.
Research into NDDS for antibiotics and other compounds has explored various approaches, including liposomes, polymeric micelles, nanoparticles, and microspheres mdpi.comnih.govnih.govresearchgate.netmdpi.com. These systems can offer advantages such as enhanced drug stability, optimized drug distribution, precise drug localization, and reduced toxicity mdpi.com. For instance, liposomes have been investigated as carriers for other compounds in preclinical and clinical studies mdpi.com. While the specific application of these systems to this compound requires dedicated investigation, the general principles of using NDDS to improve solubility, bioavailability, and targeted delivery are highly relevant mdpi.comnih.govresearchgate.net. Future research could focus on formulating this compound within such carriers and evaluating their efficacy in preclinical infection models.
Advanced Approaches for Overcoming Evolving Resistance Mechanisms
Antimicrobial resistance is a critical global health threat, and bacteria continue to evolve mechanisms to evade the effects of antibiotics, including cephalosporins like this compound researchgate.netfrontiersin.org. Understanding the specific resistance mechanisms that affect this compound is crucial for developing strategies to overcome them nih.gov. Common mechanisms of resistance to beta-lactam antibiotics include the production of beta-lactamases that hydrolyze the antibiotic, alterations in PBPs that reduce the antibiotic's binding affinity, and efflux pumps that actively transport the antibiotic out of the bacterial cell frontiersin.orgnih.gov.
Future research directions involve developing advanced approaches to counteract these mechanisms. This could include the co-administration of this compound with beta-lactamase inhibitors specifically designed to inactivate enzymes that hydrolyze this compound. Another approach involves identifying and developing agents that can restore the susceptibility of resistant strains by interfering with PBP alterations or inhibiting efflux pumps creative-diagnostics.com. Research into novel drug development strategies that target bacterial processes not affected by current resistance mechanisms is also ongoing for other antibiotics and is relevant to the context of this compound creative-diagnostics.com. Furthermore, understanding the genetic and environmental factors influencing the spread of resistance is essential for developing effective countermeasures creative-diagnostics.com.
Development of Predictive Preclinical Models for Cross-Species Translation
The successful translation of preclinical research findings to clinical efficacy in humans is a significant challenge in drug development. Developing predictive preclinical models that accurately mimic human infections and responses to this compound is crucial for assessing its potential effectiveness and guiding clinical trial design.
Current preclinical models often involve in vitro studies and in vivo experiments in animal models nih.govnih.gov. However, there can be significant cross-species differences in drug metabolism, pharmacokinetics, and immune responses that can affect the outcome of infection and the efficacy of antibiotics nih.gov. Future research should focus on developing more sophisticated preclinical models that better predict human outcomes. This could involve utilizing advanced in vitro systems, such as 3D cell cultures or organ-on-a-chip models, that more closely resemble human tissues and physiological conditions. Additionally, improving the relevance of animal models through techniques like humanized models or by carefully selecting animal species based on their physiological and immunological similarities to humans in the context of specific infections could enhance the predictive value of preclinical studies nih.gov. Computational approaches and systems biology could also play a role in integrating data from different sources to build more predictive models for cross-species translation.
Q & A
Q. How should researchers formulate hypotheses to explore this compound’s synergism with non-β-lactam antibiotics?
- Methodological Answer : Develop hypotheses based on mechanistic complementarity. For example, test if this compound’s PBP inhibition synergizes with aminoglycosides (disrupting ribosomes) using checkerboard assays. Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). Validate in biofilm models and use transcriptomics to uncover upregulated pathways during combination therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
